4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1119450-78-0
VCID: VC2309196
InChI: InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2
SMILES: C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Molecular Formula: C14H14FN3O3
Molecular Weight: 291.28 g/mol

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

CAS No.: 1119450-78-0

Cat. No.: VC2309196

Molecular Formula: C14H14FN3O3

Molecular Weight: 291.28 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde - 1119450-78-0

Specification

CAS No. 1119450-78-0
Molecular Formula C14H14FN3O3
Molecular Weight 291.28 g/mol
IUPAC Name 4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Standard InChI InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2
Standard InChI Key SYCRKWQCTSOLOI-UHFFFAOYSA-N
SMILES C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Canonical SMILES C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Based on structural analysis and comparisons with related compounds, the key components of this molecule include:

  • Benzaldehyde core: Provides electrophilic reactivity through the aldehyde functional group

  • Fluorine substituent: Enhances metabolic stability and modifies the electronic properties of the aromatic ring

  • 1,2,4-oxadiazole ring: Acts as a rigid linker with hydrogen bond accepting capabilities

  • Morpholine moiety: Contributes water solubility and potential binding interactions with biological targets

Physical and Chemical Properties

While specific experimental data for this precise compound is limited in current literature, its properties can be estimated based on structural features and comparison with related molecules. The following table presents predicted physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 303-307 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureBased on similar benzaldehyde derivatives
SolubilityModerate in organic solvents (e.g., DMSO, chloroform); Limited water solubility enhanced by morpholine groupComparison with related structures
Melting PointApproximately 140-170°CExtrapolated from similar compounds
LogP2.5-3.2Estimated based on structural components
pKaApproximately 6.5-7.2 (morpholine nitrogen)Comparison with similar morpholine derivatives

The presence of the morpholine group likely enhances the compound's water solubility compared to other oxadiazole-containing benzaldehydes, while the fluorine substituent contributes to its lipophilicity and metabolic stability. The oxadiazole ring provides structural rigidity and serves as a bioisosteric replacement for other heterocyclic systems in drug design.

Reactivity Profile

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde possesses several reactive sites that define its chemical behavior:

  • The aldehyde group is susceptible to:

    • Oxidation reactions to form carboxylic acids

    • Reduction to primary alcohols

    • Nucleophilic addition reactions

    • Condensation reactions with amines and hydrazines

  • The 1,2,4-oxadiazole ring demonstrates:

    • Stability toward hydrolysis under neutral conditions

    • Resistance to many oxidizing and reducing agents

    • Potential for coordination with metal ions

    • π-stacking interactions with aromatic systems

  • The morpholine moiety offers:

    • Basicity through the nitrogen atom

    • Potential for quaternization reactions

    • Hydrogen bond accepting properties through both N and O atoms

This multi-faceted reactivity profile makes the compound valuable for various chemical transformations and derivatization strategies.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde likely follows methodologies similar to those used for other substituted oxadiazole compounds. Based on synthetic routes established for related molecular frameworks, a plausible synthetic pathway might involve:

  • Starting with 4-fluoro-3-formylbenzoic acid or a suitable derivative

  • Converting the carboxylic acid to an amidoxime intermediate

  • Cyclization to form the 1,2,4-oxadiazole ring

  • Introduction of the morpholin-4-ylmethyl group at position 5 of the oxadiazole

The formation of the oxadiazole ring typically involves the reaction of an appropriate amidoxime with a carbonyl compound in the presence of a dehydrating agent, similar to methods used for synthesizing related oxadiazole derivatives.

Key Synthetic Challenges

Several challenges may be encountered in the synthesis of this compound:

  • Regioselectivity during the formation of the oxadiazole ring

  • Protection-deprotection strategies for the aldehyde group

  • Efficient introduction of the morpholin-4-ylmethyl substituent

  • Purification of the final product

Industrial production may utilize continuous flow reactors to enhance efficiency and yield, similar to methods employed for related compounds. Modern synthetic approaches may also explore microwave-assisted reactions and catalytic methods to improve reaction times and yields.

Alternative Synthetic Routes

Multiple synthetic pathways could be viable for preparing this compound, including:

Biological Activities and Applications

Biological ActivityStructural BasisPotential Mechanism
Antimicrobial ActivityOxadiazole ringDisruption of microbial cell processes
Enzyme InhibitionMulti-point binding through aldehyde and morpholineCovalent or non-covalent interaction with enzyme active sites
Anti-inflammatory EffectsFluorobenzene and oxadiazole moietiesModulation of inflammatory signaling pathways
CNS ActivityMorpholine groupInteraction with neurotransmitter receptors or transporters

Oxadiazole-containing compounds have been reported to possess broad-spectrum agricultural biological activities, including nematocidal and antifungal properties, suggesting additional potential applications for this molecule.

Pharmaceutical Applications

The compound's structural features position it as potentially valuable in pharmaceutical research:

  • As a building block for the synthesis of more complex drug candidates

  • For structure-activity relationship studies in drug discovery programs

  • As a pharmacophore that combines multiple beneficial functional groups

  • In the development of imaging agents or molecular probes

Several compounds featuring substituted oxadiazoles have been investigated as therapeutic agents, including candidates for treatment of inflammatory conditions, infectious diseases, and cancer .

Chemical and Industrial Applications

Beyond pharmaceutical applications, potential uses include:

  • As an intermediate in organic synthesis

  • In the development of specialized reagents for chemical transformations

  • As a building block for functional materials

  • For the preparation of sensor molecules or fluorescent probes

Research Findings and Current Studies

Structure-Activity Relationships

Research on similar compounds has revealed important structure-activity relationships that may apply to 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde:

  • The position and nature of substituents on the benzene ring significantly impact biological activity

  • The 1,2,4-oxadiazole ring serves as an effective bioisostere for other heterocycles in drug design

  • The presence of the morpholine group often enhances pharmacokinetic properties

Patent literature indicates that oxadiazole-containing compounds similar to the target molecule have been investigated for potential therapeutic applications in various disease areas , suggesting promising research directions.

Analytical Methods and Characterization

Standard analytical methods for characterizing this compound would likely include:

Analytical TechniqueInformation ProvidedTypical Findings
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessmentCharacteristic chemical shifts for aldehyde, aromatic, and morpholine protons
Mass Spectrometry (MS)Molecular weight verification, fragmentation patternMolecular ion and diagnostic fragment ions
Infrared Spectroscopy (IR)Functional group identificationCarbonyl stretching, C-F stretching, C=N stretching
X-ray CrystallographyDefinitive 3D structural arrangementBond lengths, angles, and crystal packing
High-Performance Liquid Chromatography (HPLC)Purity determination, separationRetention time and purity profile

Molecular Modeling and Computational Studies

Computational approaches provide valuable insights into the properties and potential applications of this compound:

  • Molecular docking studies to predict binding to potential biological targets

  • Quantum mechanical calculations to determine electronic properties

  • ADME prediction models to estimate pharmacokinetic behavior

  • Molecular dynamics simulations to understand conformational flexibility

These computational approaches complement experimental studies and guide the design of derivatives with optimized properties.

Derivatization and Structure Modification

Functional Group Transformations

The multiple functional groups in 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde allow for various chemical transformations:

  • Aldehyde modifications:

    • Reduction to alcohol

    • Oxidation to carboxylic acid

    • Reductive amination

    • Wittig and related olefination reactions

  • Morpholine modifications:

    • N-alkylation or acylation

    • Ring opening under specific conditions

    • Replacement with other heterocycles

  • Fluorine substitution:

    • Nucleophilic aromatic substitution

    • Metal-catalyzed coupling reactions

These transformations provide access to a diverse array of derivatives with potentially enhanced properties for specific applications.

Analogs and Structural Variations

Structural analogs of interest may include:

Structural ModificationPotential ImpactResearch Interest
Replacement of fluorine with other halogensAltered lipophilicity and metabolic stabilityStructure-activity relationship studies
Substitution of morpholine with other heterocyclesModified solubility and binding propertiesOptimization of pharmacokinetic properties
Variation in oxadiazole ring positionChanged molecular geometry and binding modeExploration of pharmacophore requirements
Introduction of additional substituentsFine-tuning of physicochemical propertiesDevelopment of more potent derivatives

Future Perspectives and Research Directions

Emerging Applications

Several promising research directions for 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde include:

  • Development of focused libraries of derivatives for biological screening

  • Investigation of its potential as a building block for macromolecular assemblies

  • Exploration of applications in materials science

  • Study of its utility in bioorthogonal chemistry and bioconjugation

These research areas could expand the utility of this compound beyond its currently explored applications.

Synthetic Methodologies Advancement

Future research may focus on improving synthetic approaches:

  • Development of more efficient and selective methods for introducing the morpholin-4-ylmethyl group

  • Application of green chemistry principles to reduce environmental impact

  • Exploration of enzymatic or biocatalytic synthesis routes

  • Implementation of continuous flow chemistry for improved scalability

Challenges and Opportunities

Key challenges in working with this compound include:

  • Optimization of synthetic routes for scalability and reproducibility

  • Comprehensive characterization of physical and chemical properties

  • Determination of precise structure-activity relationships

  • Development of formulation strategies to address potential solubility limitations

These challenges present opportunities for researchers to contribute valuable data to the scientific community and potentially develop novel applications for this compound.

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